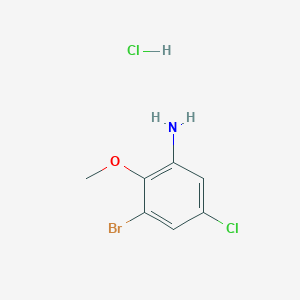

3-Bromo-5-chloro-2-methoxyaniline HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-chloro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, substituted with bromine, chlorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride typically involves the halogenation of 2-methoxyaniline. The process begins with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents at the desired positions on the aromatic ring. The final step involves the reduction of the nitro group to an amino group, yielding 3-Bromo-5-chloro-2-methoxyaniline. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

Nucleophilic substitution: Substituted anilines.

Oxidation: Nitro derivatives.

Reduction: Amines.

Coupling reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-2-methoxyaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5-chloro-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

3-Bromo-2-methoxyaniline: Lacks the chlorine substituent.

5-Bromo-2-methoxyaniline: Different substitution pattern on the aromatic ring

Uniqueness

3-Bromo-5-chloro-2-methoxyaniline hydrochloride is unique due to the specific combination of bromine, chlorine, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

3-Bromo-5-chloro-2-methoxyaniline hydrochloride (CAS Number: 1820674-87-0) is an aniline derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈BrCl₂N₃O

- Molecular Weight : Approximately 236.5 g/mol

- LogP Value : 3.27, indicating moderate lipophilicity which may influence its bioavailability.

The biological activity of 3-Bromo-5-chloro-2-methoxyaniline HCl can be attributed to several mechanisms:

- Enzyme Interaction : This compound can act as an inhibitor or activator for various enzymes. For instance, it may inhibit kinase activity by binding to active sites, thereby preventing substrate phosphorylation.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways such as NF-κB and ISRE pathways, which are crucial for immune responses and inflammation .

- Gene Expression Regulation : The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles that affect cellular metabolism and function.

Antioxidant Activity

Research indicates that derivatives of 3-Bromo-5-chloro-2-methoxyaniline exhibit significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments using brine shrimp and cancer cell lines (e.g., Hep-2C) have shown varying degrees of toxicity:

| Compound | LD50 (µg/mL) | IC50 (µM) |

|---|---|---|

| 3-Bromo-5-chloro-2-methoxyaniline | 100 ± 1.78 | 6.181 ± 0.05 |

| Doxorubicin (Standard) | 124 ± 1.54 | 17.08 ± 0.37 |

The compound exhibited a notable cytotoxic effect, comparable to doxorubicin, suggesting potential as an anticancer agent .

Enzyme Inhibition

In studies assessing α-amylase inhibition, the compound demonstrated significant inhibitory effects, which could have implications for diabetes management:

| Compound | % Inhibition | IC50 (µg/mL) |

|---|---|---|

| SF5 (analog) | 97.37% | 38.05 ± 0.98 |

| Acarbose (Standard) | 79.97% | - |

This suggests that modifications of the aniline structure can enhance enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted the importance of substituents on the aryl ring in modulating biological activity. Removal or alteration of methoxy or chloro groups resulted in a complete loss of activity in some derivatives, emphasizing their role in maintaining bioactivity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests that the compound has reasonable bioavailability due to its molecular weight and LogP value. Studies indicate that environmental conditions can significantly impact its stability and degradation, influencing its efficacy in biological systems.

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO.ClH/c1-11-7-5(8)2-4(9)3-6(7)10;/h2-3H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKIYQQCNGGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.